(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
CAS No.: 927640-68-4
Cat. No.: VC21511509
Molecular Formula: C18H27N3O2
Molecular Weight: 317.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927640-68-4 |
|---|---|
| Molecular Formula | C18H27N3O2 |
| Molecular Weight | 317.4g/mol |
| IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C18H27N3O2/c1-15-7-9-20(10-8-15)18(22)21-13-11-19(12-14-21)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3 |
| Standard InChI Key | AFMUNXIKMDJDRJ-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Properties
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone represents a class of molecules featuring both piperazine and piperidine rings connected through a methanone (carbonyl) functional group. This structural arrangement contributes to its chemical behavior and potential biological interactions.
Structural Characteristics
(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone contains three main structural components: a 4-methoxyphenyl group attached to a piperazine ring, which is linked via a carbonyl group to a 4-methylpiperidine ring. This molecular architecture creates a compound with potential for multiple interaction points with biological targets, particularly within neurological and inflammatory pathways.
Physicochemical Properties
The physicochemical properties of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 927640-68-4 |
| Molecular Formula | C18H27N3O2 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone |
| Appearance | Not specified in available literature |
| Solubility | Likely soluble in organic solvents such as DMSO and chloroform based on structural characteristics |
The compound's moderate molecular weight and the presence of both hydrophilic and hydrophobic regions suggest potential for membrane permeability, an important consideration for pharmacological applications.
Synthesis Methodologies
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions requiring precise control of conditions to ensure high yields and purity.
Retrosynthetic Analysis
A common approach to synthesizing this compound involves retrosynthetic analysis, which breaks down the target molecule into simpler precursors to identify viable synthetic routes. This method allows chemists to develop efficient synthesis pathways by working backward from the desired compound to readily available starting materials.
Key Synthetic Steps
While specific synthesis protocols may vary, the general approach typically includes the following key steps:
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Formation of the piperazine ring with the 4-methoxyphenyl substituent
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Preparation of the 4-methylpiperidine component
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Coupling of these intermediates through acylation reactions to form the methanone linkage
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Purification of the final product using chromatographic techniques
These steps require careful temperature control, selection of appropriate solvents, and consideration of potential side reactions to achieve high-purity product.
Structural Analogs and Comparative Analysis
Several structurally related compounds share similarities with (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone, providing context for understanding its potential properties and applications.
Comparison with Related Compounds
The following table presents a comparison between the target compound and structurally similar molecules:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone | C18H27N3O2 | 317.4 g/mol | Reference compound |
| 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine | C17H27N3O3S | 353.5 g/mol | Contains sulfonyl instead of carbonyl linkage |
| (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone | C25H30N4O2S | 450.6 g/mol | Contains additional benzothiazole moiety |
The structural variations among these compounds lead to differences in physicochemical properties and potentially in their biological activities.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of compounds containing piperazine and piperidine moieties have demonstrated that:
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The methoxy substituent on the phenyl ring often enhances binding to certain receptors
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The carbonyl linkage affects the compound's conformational flexibility
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The 4-methyl substituent on the piperidine ring can influence receptor selectivity
These structural features collectively contribute to the compound's pharmacological profile and potential therapeutic applications.
The piperazine moiety, in particular, is known to confer neuroactive properties to many pharmaceuticals, suggesting potential applications in neurological research.
Analytical Characterization
Proper identification and characterization of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone are essential for ensuring research quality and reproducibility.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and related techniques are commonly employed to assess the purity of synthesized compounds like (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone. These methods can detect impurities that might affect experimental outcomes or lead to misinterpretation of biological data.
Research Context and Significance
(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone represents an important class of molecules in medicinal chemistry with potential applications across multiple research domains.
Medicinal Chemistry Perspectives
The compound's structure incorporates pharmacophores commonly associated with various therapeutic effects, particularly in the realm of central nervous system (CNS) agents. The piperazine-piperidine scaffold has been implicated in numerous drug discovery programs targeting neurological and psychiatric conditions.
Future Research Directions
Based on its structural features, future research involving (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone might focus on:
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Exploration of receptor binding profiles
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Investigation of structure-activity relationships through systematic modifications
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Development of improved synthetic routes for more efficient production
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Evaluation of potential biological activities in various screening platforms
Such research could expand our understanding of this compound's properties and potential applications in drug discovery and development.
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